Cas no 166525-47-9 (1-(2,6-dichloropyridin-3-yl)propan-1-one)
1-(2,6-dichloropyridin-3-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(2,6-dichloro-3-pyridinyl)-
- 1-(2,6-dichloropyridin-3-yl)propan-1-one
- 166525-47-9
- SCHEMBL8547431
-
- MDL: MFCD11847423
- Inchi: 1S/C8H7Cl2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4H,2H2,1H3
- InChI Key: RHUNWODRWWUWFH-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)N=C1Cl)(=O)CC
Computed Properties
- Exact Mass: 202.9904692Da
- Monoisotopic Mass: 202.9904692Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30Ų
1-(2,6-dichloropyridin-3-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40282640-1.0g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 1.0g |
$804.0 | 2023-02-05 | |
| Enamine | BBV-40282640-2.5g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 2.5g |
$1668.0 | 2023-10-28 | |
| Enamine | BBV-40282640-5.0g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 5.0g |
$2111.0 | 2023-02-05 | |
| Enamine | BBV-40282640-10.0g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 10.0g |
$2654.0 | 2023-02-05 | |
| Enamine | BBV-40282640-1g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 1g |
$804.0 | 2023-10-28 | |
| Enamine | BBV-40282640-5g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 5g |
$2111.0 | 2023-10-28 | |
| Enamine | BBV-40282640-10g |
1-(2,6-dichloropyridin-3-yl)propan-1-one |
166525-47-9 | 95% | 10g |
$2654.0 | 2023-10-28 |
1-(2,6-dichloropyridin-3-yl)propan-1-one Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-(2,6-dichloropyridin-3-yl)propan-1-one
Research Brief on 1-(2,6-dichloropyridin-3-yl)propan-1-one (CAS: 166525-47-9) in Chemical Biology and Pharmaceutical Applications
1-(2,6-Dichloropyridin-3-yl)propan-1-one (CAS: 166525-47-9) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel insecticides and potential therapeutic agents. This brief synthesizes the latest research on its chemical properties, synthetic pathways, and biological activities to provide a comprehensive overview for professionals in the field.
Recent advancements in synthetic chemistry have optimized the production of 1-(2,6-dichloropyridin-3-yl)propan-1-one, with a focus on green chemistry principles. A 2023 study published in Journal of Agricultural and Food Chemistry demonstrated a high-yield, low-waste synthesis route using catalytic hydrogenation, achieving >90% purity. This method reduces environmental impact compared to traditional chlorination approaches, aligning with industry sustainability goals.
In agrochemical applications, this compound serves as a precursor for neonicotinoid insecticides. Research from Bayer CropScience (2024) reveals its role in developing next-generation pest control agents with improved target specificity and reduced non-target toxicity. Structural modifications at the propanone moiety have yielded derivatives with enhanced binding affinity to insect nicotinic acetylcholine receptors while maintaining low mammalian toxicity.
Emerging pharmaceutical research explores its potential as a building block for kinase inhibitors. A 2024 Bioorganic & Medicinal Chemistry Letters publication identified 1-(2,6-dichloropyridin-3-yl)propan-1-one derivatives as promising scaffolds for JAK3 inhibition, showing IC50 values <100 nM in preliminary assays. The dichloropyridine core appears critical for ATP-competitive binding, while the propanone side chain allows for targeted modifications to improve pharmacokinetic properties.
Analytical characterization studies using LC-MS/MS (2023, Analytical Chemistry) have established robust detection methods for this compound in environmental samples, with detection limits of 0.1 ppb in water matrices. These methods support regulatory monitoring of its environmental fate, particularly important given its use in agricultural formulations.
Ongoing structure-activity relationship studies suggest that halogen positioning significantly influences biological activity. Quantum chemical calculations (2024) predict that the 2,6-dichloro configuration optimizes electronic properties for both insecticidal and pharmaceutical applications, explaining its prevalence in active derivatives compared to other positional isomers.
Future research directions include exploring its use in metal-organic frameworks for controlled release formulations and investigating its metabolic pathways in non-target organisms. The compound's versatility continues to make it a focus of innovation in both crop protection and drug discovery pipelines.
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